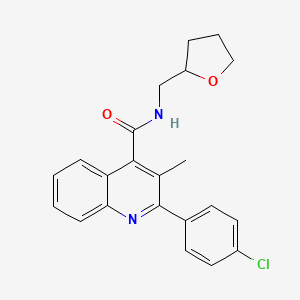
4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a long hexadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Hexadecyl Chain: The hexadecyl chain is introduced through alkylation reactions, often using hexadecyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization reactions involving appropriate precursors, such as amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole and pyrrolidinone moieties, which can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as surfactants, lubricants, or coatings.
Mecanismo De Acción
The mechanism by which 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The long hexadecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(1-Hexadecyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 2-methylphenyl group in 4-(1-hexadecyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one distinguishes it from similar compounds. This methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its effectiveness in various applications.
Propiedades
Fórmula molecular |
C34H49N3O |
|---|---|
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
4-(1-hexadecylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C34H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-36-32-24-19-17-22-30(32)35-34(36)29-26-33(38)37(27-29)31-23-18-16-21-28(31)2/h16-19,21-24,29H,3-15,20,25-27H2,1-2H3 |
Clave InChI |
KSLQRZIXXZFYLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



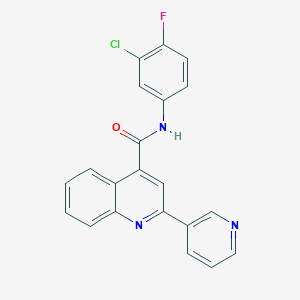
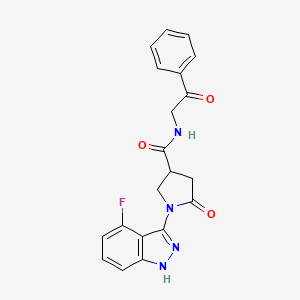
![6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10980202.png)
![4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10980203.png)
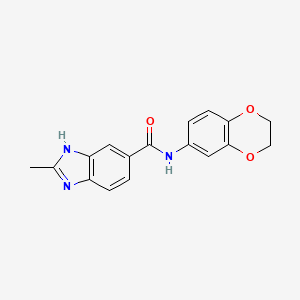
![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)
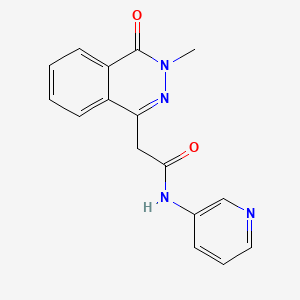
![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)
![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B10980252.png)
